1,4-Diamino-2,3-dichloroanthraquinone

Descripción general

Descripción

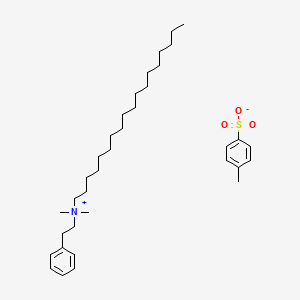

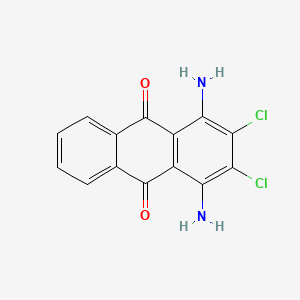

1,4-Diamino-2,3-dichloroanthraquinone (CAS Number: 81-42-5) is a chemical compound with the linear formula C14H8Cl2N2O2 . It falls within the class of anthraquinone derivatives. This compound exhibits interesting properties and has been studied for various applications .

Synthesis Analysis

The synthesis of 1,4-Diamino-2,3-dichloroanthraquinone involves the chlorination of 1,4-diaminoanthraquinone. The reaction typically occurs under controlled conditions, and the resulting product is purified to obtain the desired compound .

Molecular Structure Analysis

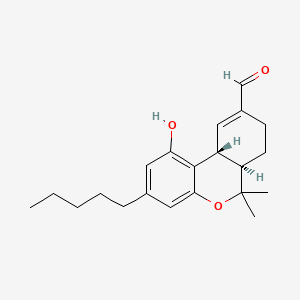

1,4-Diamino-2,3-dichloroanthraquinone features a planar anthraquinone core with two chlorine atoms and two amino groups attached at specific positions. The molecular weight of this compound is approximately 307.14 g/mol. The structure plays a crucial role in its chemical reactivity and biological properties .

Chemical Reactions Analysis

1,4-Diamino-2,3-dichloroanthraquinone can participate in various chemical reactions, including oxidation, reduction, and substitution reactions. Its aromatic system allows for conjugation and resonance effects, influencing its behavior in different environments .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Dye Industry: Disperse Violet 26 Synthesis

1,4-Diamino-2,3-dichloroanthraquinone: is a key intermediate in the synthesis of Disperse Violet 26 , a dye used for coloring polyester and other synthetic fibers . The compound imparts a vibrant violet hue to the fabrics, making it valuable for textile applications where colorfastness and vividness are desired.

Supercritical Fluid Applications: Solubility Enhancement

Research has shown that anthraquinone derivatives, including 1,4-Diamino-2,3-dichloroanthraquinone , exhibit enhanced solubility in supercritical carbon dioxide . This property is exploited in dyeing processes and in the extraction of materials where traditional solvents are ineffective or environmentally harmful.

Molecular Biology: Non-Fluorescent Quencher

In molecular biology, 1,4-Diamino-2,3-dichloroanthraquinone serves as a non-fluorescent quencher in molecular beacons . It efficiently quenches the fluorescence of long-wavelength fluorophores like Cy5, which is crucial in various bioanalytical assays, including DNA and RNA detection.

Smoke Munitions: Colored Smoke Formulation

This compound is utilized in the formulation of colored smoke munitions, particularly in combination with Disperse Red 9 to produce a violet-colored smoke . Such applications are important in military signaling, safety drills, and aerial displays.

Marine Safety: Flare Composition

1,4-Diamino-2,3-dichloroanthraquinone: is also used in the composition of marine flares . The intense and stable coloration provided by this compound is essential for high-visibility distress signals in maritime rescue operations.

Photodynamic Therapy: Photosensitizer Development

Emerging research suggests potential applications of anthraquinone derivatives in photodynamic therapy as photosensitizers . Their ability to generate reactive oxygen species upon light activation is being explored for therapeutic interventions against cancerous cells.

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1,4-diamino-2,3-dichloroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O2/c15-9-10(16)12(18)8-7(11(9)17)13(19)5-3-1-2-4-6(5)14(8)20/h1-4H,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYAYVSWIPZDKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058844 | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Diamino-2,3-dichloroanthraquinone | |

CAS RN |

81-42-5, 70956-27-3 | |

| Record name | Disperse Violet 28 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diamino-2,3-dichloroanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diamino-2,3-dichloroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the solubility of 1,4-Diamino-2,3-dichloroanthraquinone in supercritical carbon dioxide (sc-CO2) compare to other anthraquinone derivatives?

A1: Research indicates that 1,4-Diamino-2,3-dichloroanthraquinone exhibits significantly higher solubility in supercritical carbon dioxide (sc-CO2) compared to 1,8-dihydroxy-4,5-dinitroanthraquinone []. This difference in solubility is attributed to the presence of the 2,3-dichloro group in 1,4-Diamino-2,3-dichloroanthraquinone. The addition of this group appears to enhance solubility in sc-CO2 compared to the parent compound, 1,4-diaminoanthraquinone. In contrast, the presence of the 8-hydroxy-5-nitro group in 1,8-dihydroxy-4,5-dinitroanthraquinone leads to lower solubility compared to its parent compound, 1-hydroxy-4-nitroanthraquinone [].

Q2: Can 1,4-Diamino-2,3-dichloroanthraquinone be used in catalytic applications?

A2: Yes, 1,4-Diamino-2,3-dichloroanthraquinone (DADCAQ) has been successfully employed as a co-catalyst in the metal-free aerobic oxidation of aromatic hydrocarbons []. When combined with aryl-tetrahalogenated N-hydroxyphthalimides, DADCAQ facilitates the efficient conversion of ethylbenzene to acetophenone with high conversion and selectivity []. This catalytic system also demonstrated high efficiency in oxidizing other hydrocarbons, such as the complete conversion of indane to indan-1-one []. The presence of aryl-halogen substituents in the N-hydroxyphthalimides significantly enhances the activity of this catalytic system [].

Q3: How does the structure of anthraquinone derivatives influence their solubility in sc-CO2?

A3: The solubility of anthraquinone derivatives in sc-CO2 is significantly affected by the type and position of substituent groups on the anthraquinone core [, ]. Studies have shown that the addition of certain groups, such as the 2,3-dichloro group in 1,4-Diamino-2,3-dichloroanthraquinone, can enhance solubility []. Conversely, the addition of other groups, like the 8-hydroxy-5-nitro group in 1,8-dihydroxy-4,5-dinitroanthraquinone, can decrease solubility []. This suggests a structure-property relationship that can be exploited to tune the solubility of these compounds in sc-CO2.

Q4: What are the potential applications of using sc-CO2 to study anthraquinone derivatives like 1,4-Diamino-2,3-dichloroanthraquinone?

A4: Utilizing sc-CO2 as a solvent for studying anthraquinone derivatives like 1,4-Diamino-2,3-dichloroanthraquinone holds promise for various applications. One prominent area is the development of environmentally friendly dyeing processes, as sc-CO2 can serve as a sustainable alternative to traditional organic solvents []. This aligns with the principles of green chemistry and offers potential for reducing environmental impact. Furthermore, understanding the solubility behavior of these compounds in sc-CO2 can contribute to developing efficient extraction and purification techniques, which could find applications in various industries beyond dyeing processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

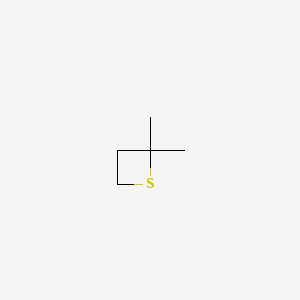

![4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B1221344.png)

![(9R,10S,13S,14R,16S,18R)-13-Ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;5-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B1221355.png)